2-Methyl-3H-triazolo[4,5-b]pyridin-7-one
Description
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a fused heterocyclic compound featuring a triazole ring annulated to a pyridinone core. Its structure is characterized by a 1,2,3-triazole moiety fused at the [4,5-b] positions of the pyridinone ring, with a methyl substituent at the 2-position. This compound serves as a key synthetic intermediate for constructing complex triazolo-annulated heterocycles, which are explored for diverse pharmacological applications .
Properties
CAS No. |
129959-39-3 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methyl-4H-triazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-10-8-5-4(11)2-3-7-6(5)9-10/h2-3H,1H3,(H,7,9) |
InChI Key |
QFAATLZFQFELQU-UHFFFAOYSA-N |
SMILES |
CN1N=C2C(=O)C=CNC2=N1 |
Isomeric SMILES |
CN1NC2=NC=CC(=O)C2=N1 |
Canonical SMILES |
CN1NC2=NC=CC(=O)C2=N1 |
Synonyms |
7H-1,2,3-Triazolo[4,5-b]pyridin-7-one,2,3-dihydro-2-methyl-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of triazolo-pyridine derivatives, including 2-methyl-3H-triazolo[4,5-b]pyridin-7-one, as anticancer agents. For instance, compounds derived from this scaffold have shown promising results as selective inhibitors of c-Met kinases, which are implicated in cancer progression. A notable example includes PF-04217903, which exhibited potent inhibition against c-Met with an IC50 value of 0.005 µM, demonstrating its potential as a preclinical candidate for cancer treatment .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of triazolo-pyridines possess significant inhibitory effects against various bacterial strains. For instance, modifications to the triazolo core can enhance activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli . The structure-activity relationship (SAR) studies suggest that specific substitutions can optimize antimicrobial efficacy.
Synthesis and Structural Modifications
2.1 Synthetic Routes
The synthesis of this compound typically involves cycloaddition reactions and condensation techniques using readily available precursors like 1,2,3-triazoles and pyridine derivatives. Various methods have been developed to facilitate the efficient formation of this compound while allowing for structural modifications that can enhance biological activity .
2.2 Case Studies in Synthesis
A significant case study involved the use of solid-phase synthesis techniques to create a library of triazolo-pyridine derivatives. This approach allowed for rapid screening of multiple compounds for their biological activity . The ability to modify substituents at various positions on the triazole ring has led to the discovery of compounds with enhanced selectivity and potency.
Photodynamic Therapy
3.1 Photocytotoxic Activity
Research has demonstrated that certain derivatives of this compound exhibit photocytotoxic properties when activated by light. These compounds can generate reactive oxygen species (ROS) upon irradiation, leading to selective apoptosis in tumor cells . This characteristic makes them promising candidates for photodynamic therapy (PDT), where light activation can target cancerous tissues while minimizing damage to surrounding healthy cells.
Material Science Applications
4.1 Coordination Chemistry
The unique coordination properties of triazolo-pyridines have been explored in material science. For example, this compound can serve as a ligand in coordination complexes with transition metals, potentially leading to novel materials with interesting electronic and optical properties . This application is particularly relevant in the development of sensors and catalysts.
Summary Table of Applications
| Application Area | Specific Uses | Example Compounds/Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | PF-04217903 (c-Met inhibitor) |
| Antimicrobial agents | Triazolo-pyridine derivatives against E. coli | |
| Synthesis | Library synthesis for biological screening | Solid-phase synthesis methods |
| Photodynamic Therapy | Selective apoptosis in tumor cells | ROS-generating derivatives |
| Material Science | Coordination complexes | Ligands for transition metals |
Comparison with Similar Compounds
Structural and Electronic Differences
The substitution pattern and heteroatom composition critically influence the physicochemical and binding properties of fused heterocycles. Below is a structural comparison:
| Compound | Core Structure | Key Substituents | Heteroatoms (Triazole/Imidazole/Thiazole) |
|---|---|---|---|
| 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one | Triazole + pyridinone | 2-Methyl | N,N,N (triazole) |
| Imidazo[4,5-b]pyridines | Imidazole + pyridine | Varied (e.g., 4-anilino) | N,N (imidazole) |
| Thiazolo[4,5-b]pyridin-2-ones | Thiazole + pyridinone | 5-Hydroxy, 7-Methyl | N,S (thiazole) |
Key Insights :
Pharmacological Activities
While this compound is primarily a synthetic building block, its structural analogs exhibit diverse bioactivity:
Key Insights :
- Imidazo Derivatives : Exhibit broad multipharmacological effects, including inhibition of Aurora kinase A (AURKA) and EGFR, with compounds like 5 and 7 showing dual-target binding .
- Thiazolo Derivatives : 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives demonstrate potent anti-inflammatory activity (IC₅₀ < 10 µM in COX-2 assays) and moderate cytotoxicity against cancer cell lines .
- Triazolo Analogs: Limited direct data, but triazolo[4,5-d]pyrimidines are explored as antiviral agents via incorporation into nucleoside analogs .
Preparation Methods
Cyclocondensation Protocol
-
Reaction Setup : Combine 4-acetyltriazole-2-phenyl-5-amine (16) (1.0 equiv) and malononitrile (9) (1.2 equiv) in anhydrous DMF.
-
Heating : Reflux at 150°C for 4 hours under nitrogen.
-
Workup : Quench with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, 5% MeOH/CH₂Cl₂).
Q & A
Q. What are the established synthetic routes for 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one, and what reaction conditions are critical for achieving high purity?
The compound can be synthesized via [3+3] cyclocondensation reactions using precursors like 4-iminothiazolidone-2 with acetylacetone derivatives in methanol under sodium methylate catalysis. Critical parameters include solvent choice (e.g., methanol for optimal solubility), reaction temperature (reflux conditions), and stoichiometric control of reactants to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?
Multinuclear NMR (¹H and ¹³C) is essential for confirming regiochemistry and tautomeric states. For example, coupling constants in ¹H NMR can distinguish between C6-substituted derivatives and parent scaffolds. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyls (C=O stretches at ~1700 cm⁻¹) .
Q. How can X-ray crystallography using SHELX software be applied to confirm the molecular geometry of triazolopyridine derivatives?
SHELX programs (e.g., SHELXL) enable refinement of crystal structures by analyzing diffraction data. Key steps include: (1) Data collection at low temperature to reduce thermal motion artifacts; (2) Using Olex2 or similar interfaces for structure solution; (3) Validating hydrogen-bonding networks and π-stacking interactions to confirm supramolecular packing .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational docking predictions and experimental bioactivity data for triazolopyridine analogs?
Perform iterative molecular dynamics simulations to account for protein flexibility, which docking algorithms often overlook. Validate predictions with enzymatic assays under physiological conditions (e.g., pH 7.4, 37°C). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, providing insights into entropy/enthalpy compensation effects .
Q. How can researchers optimize regioselectivity in [3+3] cyclocondensation reactions when synthesizing substituted triazolopyridines?
Regioselectivity is influenced by electron-donating/withdrawing substituents on reactants. For example, phenylazo groups at the C6 position enhance electrophilic character, directing cyclization. Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and adjust reaction time/temperature. Catalytic additives like Lewis acids (e.g., ZnCl₂) may improve yield .
Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) in triazolopyridine-based enzyme inhibitors?
(1) Synthesize a congeneric series with systematic substitutions (e.g., halogenation at C5/C7); (2) Use enzymatic inhibition assays (IC₅₀ determination) paired with X-ray co-crystallography to map binding interactions; (3) Apply QSAR modeling with descriptors like Hammett constants to predict bioactivity trends .
Q. How should researchers address discrepancies in NMR spectral data interpretation for triazolopyridine derivatives with complex tautomeric equilibria?
Conduct variable-temperature NMR (VT-NMR) to observe tautomer dynamics. For example, coalescence temperatures reveal energy barriers between tautomers. Deuterium exchange experiments can identify labile protons. Complement with DFT calculations to predict dominant tautomeric forms in solution .
Q. What experimental design considerations are critical when evaluating the in vivo pharmacokinetic profile of triazolopyridine compounds?
(1) Use radiolabeled analogs (e.g., ¹⁴C) for tracking absorption/distribution; (2) Assess metabolic stability via liver microsome assays; (3) Monitor plasma protein binding using equilibrium dialysis. For CNS-targeted compounds, measure blood-brain barrier permeability via in situ perfusion models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
